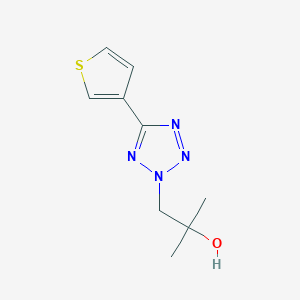![molecular formula C19H27N3O2 B7678333 2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7678333.png)
2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPP is a member of the piperidine class of compounds and has a complex structure that makes it an interesting subject for scientific investigation. In
Wirkmechanismus
2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone acts on the opioid receptors in the brain and spinal cord, specifically the mu and delta opioid receptors. It has been shown to have a high affinity for these receptors, leading to its potent analgesic effects. This compound also has an effect on the immune system, inhibiting the release of pro-inflammatory cytokines and reducing inflammation.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to have immunomodulatory effects, reducing inflammation and inhibiting the release of pro-inflammatory cytokines. This compound has been used in studies investigating the effects of opioids on the immune system, as well as in studies exploring the role of the opioid system in pain perception and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone in lab experiments is its potent analgesic effects. This makes it a useful tool for investigating the role of the opioid system in pain perception and addiction. However, this compound also has limitations, including its potential for respiratory depression and sedation. These effects can make it difficult to use in certain experiments and may limit its usefulness in some contexts.
Zukünftige Richtungen
There are a number of future directions for research involving 2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone. One area of interest is the potential use of this compound in the treatment of chronic pain. Another area of interest is the role of the opioid system in addiction and the potential use of this compound in the treatment of opioid addiction. Additionally, there is interest in exploring the immunomodulatory effects of this compound and its potential use in the treatment of inflammatory diseases.
Conclusion
In conclusion, this compound is a synthetic compound with a complex structure that has been extensively studied for its potential use in scientific research. Its potent analgesic effects and effects on the immune system make it a useful tool for investigating the role of the opioid system in pain perception and addiction. However, its potential for respiratory depression and sedation limit its usefulness in some contexts. There are a number of future directions for research involving this compound, including its potential use in the treatment of chronic pain, opioid addiction, and inflammatory diseases.
Synthesemethoden
The synthesis of 2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone involves several steps, including the reaction of 4-methylaniline with 4-chloro-1-piperidinylmethanone to form 2-(4-methylanilino)-1-(4-chloro-1-piperidinyl)ethanone. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form this compound. The synthesis of this compound is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone has been extensively studied for its potential use in scientific research. It has been shown to have significant effects on the central nervous system, particularly in relation to pain perception and addiction. This compound has been used in studies investigating the role of the opioid system in pain perception and addiction, as well as in studies exploring the effects of opioids on the immune system.
Eigenschaften
IUPAC Name |
2-(4-methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-15-4-6-17(7-5-15)20-14-18(23)21-12-8-16(9-13-21)19(24)22-10-2-3-11-22/h4-7,16,20H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSWHKJBOHYDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)N2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(cyclopropanecarbonyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7678258.png)
![2-[(5-acetylpyridin-2-yl)amino]-N-ethylacetamide](/img/structure/B7678260.png)
![N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide](/img/structure/B7678268.png)
![Ethyl 2-[1,3-benzothiazole-6-carbonyl(tert-butyl)amino]acetate](/img/structure/B7678276.png)
![4-[[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678280.png)
![2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7678283.png)
![N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B7678296.png)
![4-[(3-Methoxy-4-methylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7678304.png)
![5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7678305.png)


![3-(methoxymethyl)-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678329.png)
![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)
![Methyl 2-[2-[(3-bromopyridine-2-carbonyl)amino]phenyl]acetate](/img/structure/B7678356.png)
